Lipophilicity Comparison: 6-OCF3 vs. 6-OCH3 vs. 6-CF3 Quinoline-3-Carboxylic Acids
The 6-trifluoromethoxy (-OCF3) substituted compound exhibits intermediate lipophilicity between the less lipophilic 6-methoxy analog and the more lipophilic 6-trifluoromethyl analog. Consensus Log Po/w calculated at 2.31 for the target compound positions it within the optimal range for oral bioavailability (typically LogP 1-3) [1]. This balanced lipophilicity profile supports passive membrane permeability while mitigating the excessive hydrophobicity associated with 6-CF3 substitution that can lead to poor aqueous solubility and increased non-specific protein binding [2].
| Evidence Dimension | Lipophilicity (Consensus Log Po/w) |
|---|---|
| Target Compound Data | Consensus Log Po/w = 2.31 (average of five computational methods) |
| Comparator Or Baseline | 6-Methoxyquinoline-3-carboxylic acid: XLogP3 = 1.7 ; 6-(Trifluoromethyl)quinoline-3-carboxylic acid: LogP not directly available but CF3 generally more lipophilic than OCF3 [2] |
| Quantified Difference | Target compound ΔLogP ≈ +0.6 vs. 6-OCH3 analog; moderately less lipophilic than 6-CF3 analog |
| Conditions | Computational predictions using SwissADME/iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT methods |
Why This Matters
Lipophilicity within the LogP 2-3 range balances membrane permeability with aqueous solubility, making the compound more suitable for cellular assays and early drug discovery workflows than the excessively hydrophobic 6-CF3 analog or the suboptimal 6-OCH3 variant.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
- [2] Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007;317(5846):1881-1886. View Source
